molecular formula C10H6Cl2N2 B2923487 2,4-Dichloro-5-phenylpyrimidine CAS No. 63558-77-0

2,4-Dichloro-5-phenylpyrimidine

Cat. No. B2923487
CAS RN: 63558-77-0
M. Wt: 225.07
InChI Key: JGQCQTSPGLAPOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-phenylpyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-phenylpyrimidine is C10H6Cl2N2 . It has a molecular weight of 225.07400 .


Chemical Reactions Analysis

Pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, are known to undergo various chemical reactions . For example, they can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

2,4-Dichloro-5-phenylpyrimidine derivatives have been studied for their potential anti-inflammatory and analgesic effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them promising candidates for the development of new anti-inflammatory drugs with minimal toxicity.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, exhibit a range of pharmacological effects, including antimicrobial and antifungal properties . Their structure allows for the synthesis of novel compounds that can be potent against various bacterial and fungal strains, contributing to the field of infectious diseases.

Cancer Research

The pyrimidine scaffold is a common feature in many anticancer drugs. 2,4-Dichloro-5-phenylpyrimidine serves as a key intermediate in the synthesis of molecules with potential anticancer activities . Research in this area focuses on creating derivatives that can act as tyrosine kinase inhibitors or DNA topoisomerase II inhibitors, which are crucial targets in cancer therapy .

Material Science

In material science, 2,4-Dichloro-5-phenylpyrimidine is used to introduce hydrophobic side chains into molecules, enhancing their binding affinity to certain receptors . This property is valuable in the design of new materials with specific interactions at the molecular level.

Chemical Synthesis

This compound is utilized in various chemical synthesis processes, including the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . It’s particularly useful in nucleophilic aromatic substitution reactions due to the electron-deficient character of the pyrimidine ring.

Safety and Hazards

2,4-Dichloro-5-phenylpyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name

2,4-dichloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQCQTSPGLAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-Phenyl-1H-pyrimidine-2,4-dione (110 mg, 0.585 mmol) and triethyl amine hydrochloride (317 mg, 2.3 mmol) was added POCl3 (15 mL) and the solution was heated to 120 C for 72 h. POCl3 was removed in vacuum and the resulting brown oil was quenched with ice water and treated with saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) to give 2,4-Dichloro-5-phenyl-pyrimidine 131 mg (100% yield). HPLC tr=7.09 min (100%), FIA-MS 224.9 (M+H), HNMR (500 MHz, CDCl3) δ8.49 (1H, s), 7.45 (3H, m), 7.35 (2H, m).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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